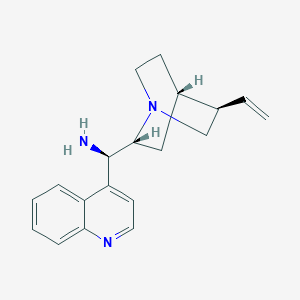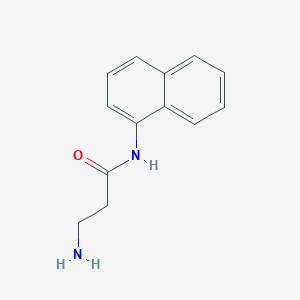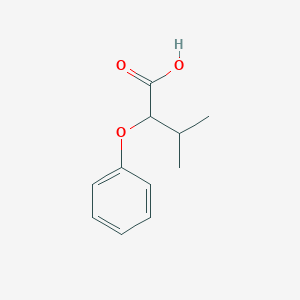
Ethyl 2-(adamantan-1-yl)acetate
Overview
Description
Ethyl 2-(adamantan-1-yl)acetate is a derivative of adamantane, a type of compound that has a unique, highly symmetric structure . Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Synthesis Analysis
The synthesis of adamantane derivatives has been a subject of extensive research. One method involves the reduction of adamantyl acetic acid to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst to form the corresponding bromide . Another method involves the reaction of adamantan-1 (2)-amines and adamantan-1 (2)-ylalkanamines with ethyl isothiocyanatoacetate .Molecular Structure Analysis
The molecular formula of Ethyl 2-(adamantan-1-yl)acetate is C14H22O2 . The structure consists of fourteen carbon atoms, twenty-two hydrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the Chan–Lam reaction conditions were optimized for the synthesis of N -aryl derivatives of adamantane-containing amines .Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
Ethyl 2-(adamantan-1-yl)acetate can be used in the synthesis of unsaturated adamantane derivatives . These derivatives have high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives .
Production of High-Energy Fuels and Oils
The high reactivity of unsaturated adamantane derivatives also allows them to be used in the production of thermally stable and high-energy fuels and oils .
Creation of Bioactive Compounds
Unsaturated adamantane derivatives can be used in the creation of bioactive compounds . These compounds have biological activity and can be used in the development of new drugs and treatments.
Development of Pharmaceuticals
Adamantane derivatives have found applications in the development of pharmaceuticals . They can be used as building blocks in the synthesis of complex drug molecules.
Production of Diamond-Like Bulky Polymers
Adamantane derivatives can be used in the production of diamond-like bulky polymers, also known as diamondoids . These materials have unique properties and can be used in a variety of applications, from electronics to coatings.
Synthesis of 1,3-Disubstituted Ureas
Ethyl 2-(adamantan-1-yl)acetate can be used in the synthesis of 1,3-disubstituted ureas . These ureas are promising inhibitors of the human soluble epoxide hydrolase (hsEH), an enzyme involved in the metabolism of epoxy fatty acids .
Linking Semiconductor Contact Surfaces
Vinyl-disubstituted adamantanes, which can be synthesized from Ethyl 2-(adamantan-1-yl)acetate, can be used as nanowires to link semiconductor contact surfaces .
Synthesis of Ethyl ({ Carbamothioyl)
Ethyl 2-(adamantan-1-yl)acetate can be used in the synthesis of ethyl ({ carbamothioyl) . This compound has potential applications in various fields of chemistry.
Safety and Hazards
Ethyl acetate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to work under a hood .
Mechanism of Action
Target of Action
Ethyl 2-(adamantan-1-yl)acetate is a derivative of adamantane, a class of compounds known for their high reactivity . The primary targets of adamantane derivatives are often related to their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
It is known that the high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical reactions . For instance, the Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . This reaction is based on the copper (II)-catalyzed reaction of amines with arylboronic acids .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(adamantan-1-yl)acetate are likely related to its role as a starting material in the synthesis of various functional adamantane derivatives . These derivatives can be involved in a wide range of biochemical processes, depending on their specific structures and functions .
Pharmacokinetics
The pharmacokinetics of adamantane derivatives are generally influenced by their high reactivity and the specific characteristics of their chemical structures .
Result of Action
The result of the action of Ethyl 2-(adamantan-1-yl)acetate is likely to depend on the specific reactions it is involved in and the resulting adamantane derivatives that are produced . For example, in the Chan–Lam reaction, the product is an N-aryl derivative of an adamantane-containing amine .
properties
IUPAC Name |
ethyl 2-(1-adamantyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-2-16-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDGUAAQLKCFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383605 | |
| Record name | ethyl 2-(adamantan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15782-66-8 | |
| Record name | ethyl 2-(adamantan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)










![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)
